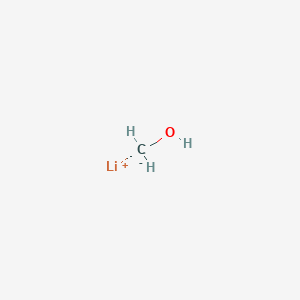
Lithium hydroxymethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hydroxymethanide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a lithium-based compound, which means it shares some characteristics with other lithium compounds, such as high reactivity and the ability to form strong bonds with other elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium hydroxymethanide typically involves the reaction of lithium compounds with methanide precursors under controlled conditions. One common method is the reaction of lithium hydroxide with methanide compounds in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process begins with the purification of lithium hydroxide, followed by its reaction with methanide precursors. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Lithium hydroxymethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other by-products.
Reduction: It can be reduced in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions where the methanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Various organic halides can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lithium carbonate, while reduction can produce lithium hydride. Substitution reactions can yield a wide range of organic lithium compounds.
科学的研究の応用
Lithium hydroxymethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: Its potential use in biological systems is being explored, particularly in the context of lithium’s known effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders, leveraging lithium’s known mood-stabilizing properties.
Industry: It is used in the production of advanced materials, including lithium-ion batteries, where it can serve as a precursor for other lithium compounds.
作用機序
The mechanism by which lithium hydroxymethanide exerts its effects is complex and involves multiple pathways:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to neurotransmitter release and uptake, particularly those involving dopamine and glutamate. It also influences second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.
類似化合物との比較
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Hydroxide: Used in the production of lithium-ion batteries.
Lithium Methanide: Shares similar reactivity but differs in its specific applications and properties.
Uniqueness
Lithium hydroxymethanide is unique in its combination of properties, making it suitable for a wide range of applications. Its ability to form strong bonds with carbon makes it particularly valuable in organic synthesis, while its reactivity and stability under various conditions make it useful in industrial applications.
特性
CAS番号 |
59189-60-5 |
|---|---|
分子式 |
CH3LiO |
分子量 |
38.0 g/mol |
IUPAC名 |
lithium;methanol |
InChI |
InChI=1S/CH3O.Li/c1-2;/h2H,1H2;/q-1;+1 |
InChIキー |
NJIBUELDESEHDG-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


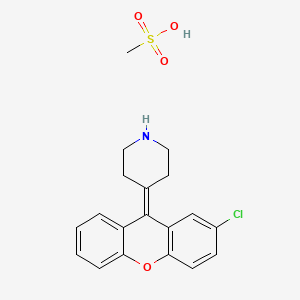
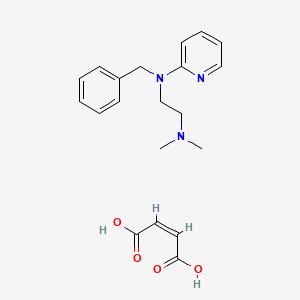
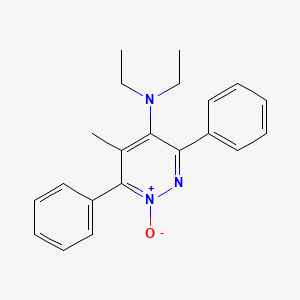
![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

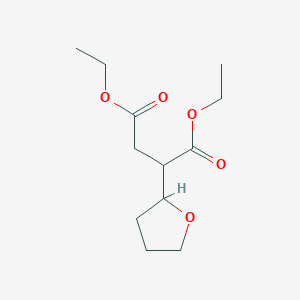

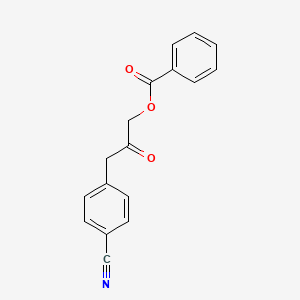
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
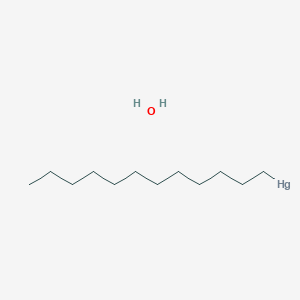



![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
